molecular formula C17H20N4O B6457443 N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2549005-56-1

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B6457443
CAS No.: 2549005-56-1
M. Wt: 296.37 g/mol
InChI Key: MJAJHXZBNTUWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide” is a synthetic small molecule characterized by a pyrimidine core substituted with a cyclopropyl group at position 2 and methyl groups at positions 5 and 4. The pyrimidine ring is linked via an amino group to a phenylacetamide moiety.

Properties

IUPAC Name

N-[3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-10-11(2)18-17(13-7-8-13)21-16(10)20-15-6-4-5-14(9-15)19-12(3)22/h4-6,9,13H,7-8H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAJHXZBNTUWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC(=CC=C2)NC(=O)C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of cyclopropyl and dimethyl substituents. The aminophenyl group is then attached to the pyrimidine ring, and finally, the acetamide group is introduced. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidine-based acetamide derivatives reported in the literature. Below is a detailed comparison with two analogs from the provided evidence:

N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, )

  • Structural Differences: Pyrimidine Core: The target compound features a simple pyrimidine ring with cyclopropyl and methyl substituents, while Compound 6 incorporates a fused thieno[2,3-d]pyrimidine system with a phenyl group at position 3. Linker Group: The target compound uses an amino (–NH–) linker, whereas Compound 6 employs an oxygen (–O–) bridge, which may influence hydrogen-bonding interactions and bioavailability.
  • Physicochemical Properties :
    • Melting Point : Compound 6 has a melting point of 190–191°C .
    • Molecular Weight : LC-MS data for Compound 6 show a molecular ion peak at m/z 362.0 [M+H]⁺, indicating a lower molecular weight compared to the target compound (estimated to be ~380–400 Da based on structure).
    • Synthetic Yield : Compound 6 was synthesized with a 50% yield, suggesting moderate efficiency in its preparation .

N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide ()

  • Structural Differences: Ring System: This compound contains a fused pyrido[4,3-d]pyrimidinone scaffold, which introduces additional complexity and rigidity compared to the target compound’s simple pyrimidine core. Substituents: The pyrido-pyrimidinone derivative includes fluorine and iodine atoms, which enhance electronegativity and may improve target binding affinity. The target compound lacks these halogens.

Data Table: Key Properties of Comparable Compounds

Property Target Compound (Estimated) Compound 6 Pyrido-Pyrimidinone Derivative
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine Pyrido[4,3-d]pyrimidinone
Key Substituents Cyclopropyl, 5,6-dimethyl Phenylthieno, oxy linker Cyclopropyl, 6,8-dimethyl, F, I
Molecular Weight (Da) ~380–400 362.0 693.53 (DMSO solvate)
Functional Groups Amino linker, acetamide Oxy linker, acetamide Trioxo, tetrahydropyrimidinone
Reported Yield N/A 50% N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.